

Clioquinol covalent binding to NACHT domain R335

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Compound Focus: Clioquinol

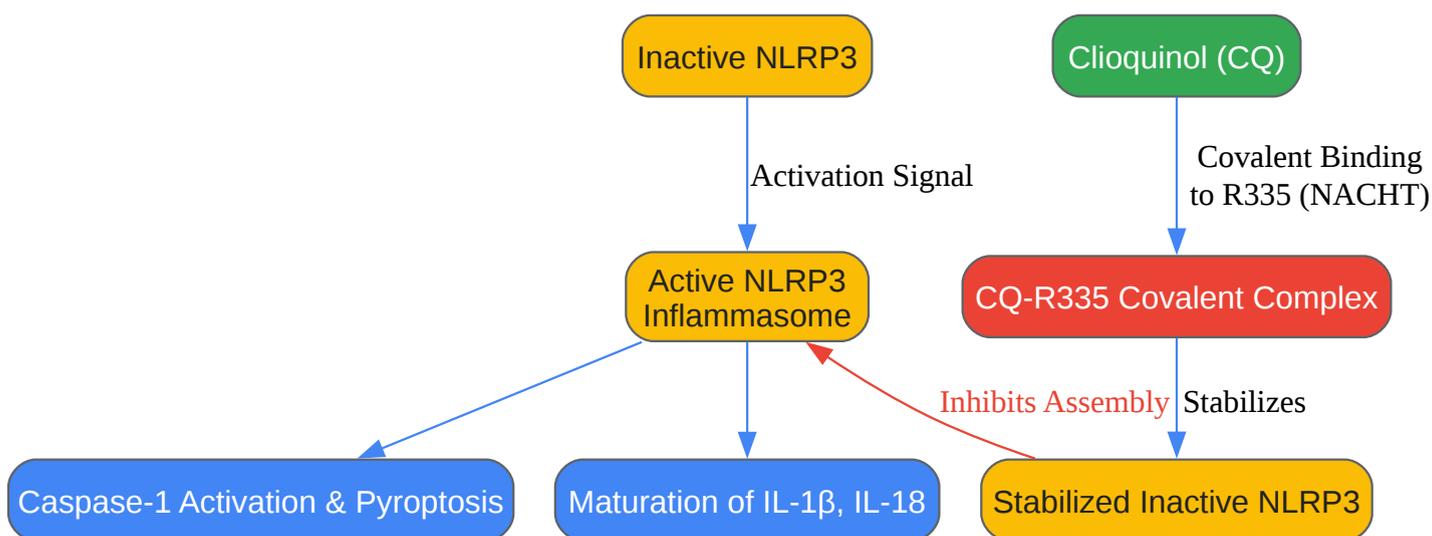
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Molecular Mechanism of Inhibition

The following diagram illustrates the proposed pathway through which **Clioquinol** exerts its inhibitory effect on the NLRP3 inflammasome.



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Clioquinol inhibition of NLRP3 inflammasome assembly.

The NACHT domain is the core NTPase module and is responsible for NLRP3's activation and oligomerization [1]. The specific molecular events are as follows:

- **Covalent Modification:** **Clioquinol** acts as a targeted covalent inhibitor, directly and irreversibly binding to the **arginine 335 (R335)** residue located within the NACHT domain of NLRP3 [2] [3].
- **Inactive Conformation:** This binding **locks the NACHT domain in an auto-inhibited state** [4] [3]. The inhibitor functions as an **intramolecular glue**, preventing the conformational changes necessary for NLRP3 activation and subsequent inflammasome assembly [4].
- **Functional Blockade:** By stabilizing this inactive form, CQ directly **blocks the interaction between NLRP3 and its adapter protein**, NEK7, which is a critical step for the formation of the functional inflammasome complex [2] [3].

Key Experimental Evidence & Protocols

The primary evidence for this mechanism comes from a 2025 study that combined cellular, in vivo, and biochemical techniques [2] [3]. Key experimental findings and corresponding methodologies are summarized below.

Experimental Aspect	Key Findings & Methodologies
In Vitro Cellular Assays	Inhibited NLRP3 activation in human and mouse macrophages (IC₅₀ = 0.478 μM); reduced IL-1β secretion and cell pyroptosis [2] [3].
In Vivo Efficacy Models	Mitigated severity in mouse models of acute peritonitis, gouty arthritis, sepsis, and colitis; reduced serum IL-1β, IL-6, and TNF-α [2] [3].
Target Engagement (DARTS)	Used Drug Affinity Responsive Target Stability (DARTS) to show CQ binding increases NLRP3 protein stability against proteolysis, confirming direct interaction [2] [3].
Mutagenesis Validation	Created an R335A mutant NLRP3 . CQ failed to inhibit this mutant, confirming R335 is essential for its effect [2] [3].
Competitive Binding	CQ inhibited NLRP3 inflammasome assembly but did not affect AIM2 or NLRC4 inflammasomes, demonstrating specificity for the NLRP3 pathway [2] [3].

Quantitative Biological Data

The experimental data provides a quantitative profile of **Clioquinol**'s potency and functional effects.

Parameter	Quantitative Data
In Vitro Potency (IC ₅₀)	0.478 μ M (inhibition of NLRP3 activation in macrophages) [2] [3]
In Vivo Efficacy	Reduced serum IL-1β , IL-6 , and TNF-α in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [2] [3]
Binding Site	Arginine 335 (R335) of the NLRP3 NACHT domain [2] [3]
Inflammasome Specificity	Inhibits NLRP3 ; does not affect AIM2 or NLRC4 inflammasomes [2] [3]

Therapeutic Implications & Research Applications

Clioquinol's covalent mechanism on this key inflammatory regulator opens several research and development avenues:

- **"Undruggable" Target Strategy:** It demonstrates the feasibility of targeting the NACHT domain, a challenging target, with a covalent inhibitor [4]. This approach of stabilizing an auto-inhibited conformation is a validated strategy for NLRP3 inhibition [4].
- **Promising Therapeutic Candidate:** CQ is identified as a potential therapeutic for a wide range of **NLRP3-driven diseases**, including autoinflammatory, metabolic, and neurodegenerative conditions [2]. Its ability to cross the blood-brain barrier is particularly notable for central nervous system applications [5].
- **Tool Compound for Mechanism Study:** CQ serves as a valuable chemical biology tool to study NLRP3 inflammasome activation and the functional consequences of its inhibition [2] [3].

Important Considerations for Researchers

- **Covalent Inhibition Caveats:** The field of covalent inhibitors has learned that their behavior can be complex. A 2024 study of covalent inhibitors for another protein (PPAR γ) revealed unanticipated mechanisms where covalent and non-covalent ligands could co-bind, challenging simplistic

assumptions about their use as chemical tools [6]. While this does not invalidate the findings on CQ, it highlights the need for thorough mechanistic validation.

- **Off-Target Potential:** Although CQ shows specificity within the inflammasome family, it is a metal chelator and has other known cellular activities [5]. Appropriate controls, including the use of the R335A mutant, are crucial to definitively attribute observed effects to NLRP3 inhibition [2] [3].

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